N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-4-14(20-15(19-10)17-9-18-20)16-6-13-5-12(8-22-13)11-2-3-21-7-11/h2-5,7-9,16H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMXPHMDIEPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC(=CS3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Triazolamine with Carbonyl Derivatives
A widely reported method involves the reaction of 5-methylpyrimidine-2,4-diamine 1 with nitrous acid to form the triazole ring. Under acidic conditions (e.g., acetic acid), intermediate cyclization yields 5-methyl-triazolo[1,5-a]pyrimidin-7-amine 2 (Fig. 1). Alternative approaches utilize ethyl malonate 3 as a carbonyl source, reacting with triazolamine 4 in dimethylformamide (DMF) with sodium hydride at 80°C to form the triazolopyrimidine core in 94% yield.
Reaction Conditions
Halogenation and Subsequent Amination
Chlorination of triazolopyrimidinone precursors using phosphoryl chloride (POCl₃) at 90°C introduces a reactive chlorine atom at position 7, enabling nucleophilic substitution with amines. For example, treatment of 5-methyl-triazolo[1,5-a]pyrimidin-7-ol 5 with POCl₃ produces the chlorinated derivative 6 , which reacts with ammonia to yield the 7-amine 2 (Fig. 2).
Synthesis of [4-(Furan-3-yl)Thiophen-2-yl]Methylamine
The side chain requires the construction of a thiophene ring substituted with a furan-3-yl group at position 4 and a methylamine group at position 2.
Thiophene-Furan Moiety Construction
The Gewald reaction is employed to synthesize 4-substituted thiophenes. Reacting furan-3-carbaldehyde 7 with cyanoacetamide 8 and elemental sulfur in ethanol under reflux yields 4-(furan-3-yl)thiophene-2-carbonitrile 9 (Fig. 3). Reduction of the nitrile group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces the corresponding amine 10 .
Reaction Conditions
Functionalization to Methylamine
The methylamine side chain is introduced via reductive amination. Treatment of 4-(furan-3-yl)thiophene-2-carbaldehyde 11 with methylamine hydrochloride and sodium cyanoborohydride in methanol yields [4-(furan-3-yl)thiophen-2-yl]methylamine 12 (Fig. 4).
Coupling of Core and Side Chain
The final step involves attaching the side chain to the triazolopyrimidine core.
Nucleophilic Aromatic Substitution
Replacing the chlorine atom in 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine 6 with [4-(furan-3-yl)thiophen-2-yl]methylamine 12 in dimethyl sulfoxide (DMSO) at 120°C for 12 hours affords the target compound 13 (Fig. 5).
Reaction Conditions
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands enables cross-coupling between the chlorinated core 6 and the amine 12 in toluene at 100°C (Fig. 6). This method achieves higher yields (78–82%) but requires inert conditions.
Optimization and Challenges
Solvent and Catalyst Selection
Polar aprotic solvents like DMSO enhance nucleophilic substitution rates, while Pd-based catalysts improve coupling efficiency. Side reactions, such as furan ring opening under acidic conditions, necessitate pH control.
Regioselectivity and Byproduct Formation
Competing reactions at the triazolopyrimidine N1 and N3 positions are mitigated by steric hindrance from the 5-methyl group, directing substitution to the 7-position.
Characterization and Validation
Successful synthesis is confirmed via:
- ¹H NMR : Aromatic protons of the furan (δ 7.4–7.6 ppm) and thiophene (δ 6.8–7.1 ppm).
- MS (ESI) : Molecular ion peak at m/z 311.4 [M+H]⁺.
- HPLC : Purity >98% using a C18 column and acetonitrile/water mobile phase.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | DMF, NaH, 80°C | 94 | High yield, one-pot | Requires harsh bases |
| Buchwald-Hartwig | Toluene, Pd₂(dba)₃, 100°C | 82 | Mild conditions, scalability | Costly catalysts |
| Nucleophilic Substitution | DMSO, 120°C | 72 | Simple setup | Long reaction time |
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene and furan derivatives.
Substitution: Halogenated derivatives and substituted amines.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its ability to intercalate into DNA can disrupt replication and transcription processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(furan/thiophen/pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles: These compounds share similar heterocyclic structures and exhibit comparable biological activities.
Thiophene-Linked 1,2,4-Triazoles: These compounds also feature thiophene and triazole rings and are studied for their pharmacological properties.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of furan, thiophene, triazole, and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials .
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazole ring fused with a pyrimidine system, along with furan and thiophene moieties. The molecular formula is with a molecular weight of approximately 288.32 g/mol. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.32 g/mol |
| CAS Number | 2379970-78-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Proliferation Inhibition : Compounds with similar structural motifs have shown moderate to potent antiproliferative activities against various cancer cell lines such as PC-3 (prostate cancer), HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). Notably, certain derivatives displayed IC₅₀ values significantly lower than standard chemotherapeutics like fluorouracil .
- Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis in cancer cells. For example, a related compound was found to cause G2/M phase arrest in PC-3 cells, indicating a potential pathway through which these compounds exert their anticancer effects .
Antimicrobial Activity
In addition to anticancer properties, compounds within this chemical class have demonstrated antimicrobial effects:
- Broad-Spectrum Activity : Studies suggest that derivatives exhibit activity against both bacterial and fungal pathogens. The presence of the thiophene and furan rings is believed to enhance their interaction with microbial targets .
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Antiproliferative Studies : A study involving 1,2,4-triazole derivatives showed that certain compounds led to significant cytotoxicity against MCF-7 cells with IC₅₀ values ranging from 6.2 μM to higher values depending on structural modifications .
- Antimicrobial Evaluation : Another research effort focused on synthesizing thienopyrimidine derivatives revealed promising antibacterial activity against various strains compared to standard antibiotics .
Q & A
Q. What are common synthetic routes for preparing N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step protocols:
- Core formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine derivatives) under controlled conditions (e.g., reflux in ethanol or THF).
- Substitution : Functionalization of the triazolopyrimidine core with a furan-thiophene-methyl group via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum gradients) is critical for isolating high-purity products .
Q. What spectroscopic methods are used to characterize this compound?
- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, aromatic protons in the furan-thiophene moiety appear as distinct doublets (δ 6.5–7.5 ppm) .
- IR spectroscopy : Identifies functional groups like C=N (1630–1650 cm⁻¹) and NH stretches (3300–3450 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds involving the triazole ring) .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme inhibition : Analogous triazolopyrimidines inhibit kinases or dihydroorotate dehydrogenase (DHODH) via competitive binding at the active site .
- Anticancer potential : Structural analogs (e.g., trifluoromethyl-substituted derivatives) show IC₅₀ values <10 μM in cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for thiophene-furan substituents .
- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions during cyclization .
Q. How do structural modifications (e.g., substituent placement) affect bioactivity?
- Furan-thiophene moiety : Enhances π-π stacking with hydrophobic enzyme pockets, improving binding affinity .
- Methyl group at position 5 : Increases metabolic stability by reducing oxidative degradation .
- Triazole ring : Critical for hydrogen bonding with catalytic residues (e.g., Lys100 in DHODH) .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
- 2D NMR (COSY, HSQC) : Assigns coupled protons and resolves overlapping peaks in aromatic regions .
- Isotopic labeling : Incorporation of ¹⁵N or ¹³C labels clarifies ambiguous assignments in complex heterocycles .
Q. What computational approaches are used to predict target interactions?
- Molecular docking : AutoDock or Schrödinger Suite models interactions with enzymes (e.g., DHODH) based on ligand conformers and binding energy scores .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms affect potency.
- Solubility factors : Poor aqueous solubility may artificially inflate IC₅₀ values. Use DMSO controls ≤0.1% .
Q. Why do some analogs show reduced activity despite structural similarity?
- Steric hindrance : Bulky substituents (e.g., cyclohexyl) may block access to the active site .
- Metabolic instability : Rapid clearance (e.g., CYP450-mediated oxidation) lowers bioavailability .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
